(R)-Limonene - d2
Description
The Role of Isotopic Labeling in Scientific Inquiry
Isotopic labeling is a powerful technique that involves the substitution of an atom in a molecule with one of its isotopes. spectroinlets.com These isotopes can be either radioactive or stable. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy based on their mass differences. metwarebio.comsymeres.com This method provides unparalleled insights into reaction mechanisms, metabolic pathways, and the intricate dynamics of biological and chemical processes. metwarebio.comclearsynth.com
Stable Isotopes in Elucidating Reaction Mechanisms
The use of stable isotopes is a cornerstone in the elucidation of reaction mechanisms. ias.ac.in By strategically placing an isotopic label within a reactant molecule, chemists can trace the fate of that specific atom throughout a chemical transformation. ias.ac.in This allows for the precise determination of bond-breaking and bond-forming events, the identification of transient intermediates, and the differentiation between proposed mechanistic pathways. ias.ac.inresearchgate.net For instance, analyzing the distribution of isotopes in the products of a reaction can confirm or refute a hypothesized rearrangement or fragmentation process. ias.ac.in This approach offers a more direct and less disruptive alternative to methods that rely on altering the reaction conditions or introducing substituent groups, which could inadvertently change the mechanism under investigation. ias.ac.in
Deuterium as a Mechanistic Probe
Deuterium is a particularly effective mechanistic probe due to the significant mass difference between it and protium (B1232500) (the common isotope of hydrogen). euchems.eu This mass difference leads to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a reaction can change upon substitution of a hydrogen atom with deuterium at a position involved in a bond-breaking or bond-forming step. symeres.comescholarship.org The magnitude of the KIE provides valuable information about the transition state of the reaction. escholarship.orgacs.org A large KIE suggests that the C-H bond is being broken in the rate-determining step, while a small or absent KIE can indicate that this bond cleavage is not kinetically significant. researchgate.net This makes deuterium labeling an invaluable tool for studying hydrogen transfer reactions, which are fundamental to many organic and enzymatic processes. escholarship.org
(R)-Limonene as a Chiral Monoterpene Model System
(R)-Limonene is a naturally occurring monoterpene that is abundant in the peels of citrus fruits. mdpi.commdpi.com It is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-(+)-limonene and (S)-(-)-limonene. mdpi.comnih.gov The (R)-enantiomer is characterized by its distinct orange-like scent. nih.gov
Stereochemical Considerations in (R)-Limonene Research
The chirality of limonene (B3431351) is a critical aspect of its chemistry and biological activity. mdpi.comresearchgate.net The three-dimensional arrangement of atoms in (R)-limonene dictates how it interacts with other chiral molecules, such as enzymes and receptors in biological systems. researchgate.net Research into the reactions of (R)-limonene often focuses on how its stereocenter influences the stereochemical outcome of a transformation. For example, the epoxidation of (R)-limonene can lead to different diastereomeric products depending on the reagents and conditions used. beilstein-journals.orgscielo.org.co Understanding these stereochemical relationships is crucial for the synthesis of specific, biologically active compounds. scielo.br
Advantages of Deuterium Incorporation in (R)-Limonene for Specific Research Questions
The incorporation of deuterium into the (R)-limonene structure, creating (R)-Limonene-d2, provides researchers with a powerful tool to investigate a variety of scientific questions with high precision. One key advantage is the ability to probe the mechanisms of enzymatic reactions. For example, in studies of cytochrome P450-mediated hydroxylation, specifically deuterated limonene enantiomers have been used to determine the stereospecificity of hydrogen abstraction and to elucidate the mechanism of multiple product formation. acs.org The kinetic isotope effects observed in these experiments provide detailed insights into the enzyme's active site and the dynamics of the substrate-enzyme interaction. acs.org
Furthermore, deuterated (R)-limonene can be used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS). axios-research.com This allows for more accurate and precise measurements of (R)-limonene concentrations in complex matrices, which is essential in fields like metabolomics and environmental analysis. symeres.comclearsynth.com
Overview of Research Areas Utilizing (R)-Limonene - d2
The unique properties of (R)-Limonene-d2 make it a valuable tool in a diverse range of research areas. These include:
Mechanistic Enzymology: Elucidating the intricate details of enzyme-catalyzed reactions, particularly those involving hydrogen transfer steps. escholarship.orgacs.org
Asymmetric Synthesis: Developing and understanding stereoselective synthetic methods where the chiral nature of (R)-limonene can be used to control the formation of new stereocenters. beilstein-journals.orgscielo.br
Metabolic Studies: Tracing the metabolic fate of limonene in biological systems to understand its biotransformation pathways. symeres.comclearsynth.com
Atmospheric Chemistry: Investigating the atmospheric oxidation mechanisms of monoterpenes, which are significant contributors to the formation of secondary organic aerosols. acs.org
Pharmacokinetic Studies: In drug discovery, deuterium labeling can be used to modify the metabolic profile of a drug, potentially improving its pharmacokinetic properties. nih.gov
| Research Area | Application of (R)-Limonene-d2 | Key Insights Gained |
| Mechanistic Enzymology | Probing cytochrome P450-mediated hydroxylation | Stereospecificity of hydrogen abstraction, mechanism of multiple product formation. acs.org |
| Asymmetric Synthesis | Studying diastereoselective epoxidation reactions | Influence of the chiral center on the stereochemical outcome of the reaction. scielo.org.co |
| Metabolic Studies | Tracing biotransformation pathways | Identification of metabolites and understanding of metabolic fate. symeres.com |
| Atmospheric Chemistry | Investigating autoxidation mechanisms | Understanding the formation of secondary organic aerosols. acs.org |
| Pharmacokinetics | Use as a labeled internal standard | Accurate quantification in biological samples for drug metabolism studies. symeres.comaxios-research.com |
Properties
CAS No. |
145473-75-2 |
|---|---|
Molecular Formula |
C10H14D2 |
Molecular Weight |
138.251 |
Purity |
95% min. |
Synonyms |
(R)-Limonene - d2 |
Origin of Product |
United States |
Synthetic Strategies for Deuterium Incorporation into R Limonene
Regioselective and Stereoselective Deuteration Methodologies
The selective incorporation of deuterium (B1214612) into the (R)-limonene scaffold can be achieved through two main approaches: direct catalytic hydrogen-deuterium exchange on the limonene (B3431351) molecule itself or by constructing the molecule from previously deuterated building blocks.
Catalytic Hydrogen-Deuterium Exchange Approaches
Catalytic hydrogen-deuterium (H-D) exchange represents a direct and efficient method for introducing deuterium into organic molecules. nih.gov These methods often utilize a deuterium source, such as deuterium gas (D2) or heavy water (D2O), in the presence of a catalyst. nih.govnju.edu.cn
Transition metal catalysts are pivotal in facilitating the direct exchange of hydrogen for deuterium atoms. researchgate.net Various metals, including iridium, rhodium, ruthenium, palladium, and platinum, have been shown to catalyze H-D exchange reactions. researchgate.netbeilstein-journals.org These reactions can proceed via mechanisms involving the reversible oxidative addition of a C-H bond to the metal center. researchgate.net For instance, iridium complexes, often referred to as Crabtree's or Kerr's catalysts, are well-known for their ability to direct deuteration. researchgate.net While much of the research has focused on C(sp2)-H bonds in aromatic systems, methods for the deuteration of aliphatic C(sp3)-H bonds, which are present in (R)-limonene, are also being developed. nih.govnih.gov
Cobalt-based catalysts have also emerged as effective agents for the hydrogen isotope exchange of C(sp3)-H bonds. nih.gov These catalysts have demonstrated the ability to label alkylarenes with high levels of deuterium incorporation at benzylic positions. nih.gov Importantly, when applied to substrates with existing stereocenters, these cobalt-catalyzed reactions can proceed with retention of stereochemistry, which is a crucial consideration for the deuteration of chiral molecules like (R)-limonene. nih.gov The choice of metal, ligand, and reaction conditions can influence the regioselectivity of the deuteration, potentially allowing for the targeted labeling of specific positions on the limonene ring or its substituents.
| Catalyst Type | Metal | Deuterium Source | Key Features |
| Homogeneous | Iridium, Rhodium, Ruthenium, Platinum, Cobalt, Iron, Nickel | D2 gas, D2O | Often rely on directing groups for selectivity; can be stereoretentive. researchgate.netnih.gov |
| Heterogeneous | Palladium, Platinum, Ruthenium | D2 gas, D2O | Supported on materials like carbon or alumina; can be used in flow chemistry. anr.frresearchgate.net |
Alkali-metal bases offer an alternative to transition metals for catalyzing hydrogen isotope exchange (HIE). nih.gov These reactions are typically equilibrium processes and are often conducted with an excess of the deuterated solvent, such as D2O or deuterated DMSO, to drive the incorporation of deuterium. nih.gov The reactivity can be modulated by the choice of the alkali-metal, the counteranion, and the solvent system. nih.gov
While high temperatures and strong bases can lead to racemization, milder conditions can be employed to achieve enantioretentive deuteration. nih.gov For example, the use of potassium carbonate in a mixture of D2O and DMSO-d6 has been used for the deuteration of fragile heterocyclic compounds. nih.gov The development of such mild, base-promoted methods could be applicable to the deuteration of (R)-limonene, preserving its essential (R)-configuration. The acidity of the various protons on the limonene structure would influence the site of deuteration under basic conditions.
Precursor-Based Deuteration Routes
An alternative to direct deuteration of the final molecule is to introduce deuterium at an earlier stage of the synthesis, using deuterated precursors or building blocks.
Decarboxylative methods provide a pathway to introduce deuterium by replacing a carboxylic acid group with a deuterium atom. Photoredox catalysis has enabled the decarboxylative deuteration of various carboxylic acids using D2O as the deuterium source. researchgate.net This approach has been successfully applied to a range of substrates, including cyclic acids. researchgate.net While not a direct deuteration of limonene itself, this technique could be applied to a carboxylic acid precursor of a limonene-related structure. For instance, a synthetic route could be designed that involves a deuterated intermediate formed via a decarboxylative deuteration step.
Visible-light photoredox catalysis can also facilitate the hydrodecarboxylation of fatty acids, suggesting its potential for deuterodecarboxylation under modified conditions. researchgate.net These methods offer mild reaction conditions and avoid the use of harsh reagents. researchgate.net
Constructing the (R)-limonene molecule from smaller, pre-deuterated building blocks is a powerful strategy for ensuring specific labeling patterns. uzh.ch This bottom-up approach offers high control over the location of the deuterium atoms. For example, the total synthesis of other terpenes, like α-pinene, has been achieved using deuterated starting materials to create specific isotopologues. nih.gov A similar strategy could be envisioned for (R)-limonene-d2, where a key deuterated fragment is prepared and then elaborated into the final limonene structure through a series of chemical transformations. This method is particularly advantageous when the desired deuteration pattern is not accessible through direct H-D exchange methods.
Enzymatic Deuteration Approaches
Enzymatic methods offer a high degree of selectivity in the modification of complex molecules like (R)-limonene. Several classes of enzymes have been investigated for their ability to interact with limonene and its derivatives, providing potential pathways for deuterium incorporation.
The primary enzymatic route for the functionalization of (R)-limonene involves cytochrome P450 monooxygenases. These enzymes are capable of hydroxylating limonene at specific positions. For instance, limonene-3-hydroxylase and limonene-6-hydroxylase from mint (Mentha species) exhibit strict regioselectivity and stereoselectivity. researchgate.net Specifically, (-)-(4S)-Limonene-6-hydroxylase (CYP71D18) converts its substrate into (-)-trans-carveol (B1215196) exclusively. nih.gov In contrast, when presented with (+)-(4R)-limonene, the same enzyme produces a mixture of products, with (+)-cis-carveol being the major component. nih.gov Studies using specifically deuterated limonene enantiomers have been crucial in elucidating the mechanisms of these hydroxylations, revealing details about substrate mobility and orientation within the enzyme's active site. researchgate.netnih.gov
Another key enzyme is limonene synthase, which catalyzes the cyclization of geranyl diphosphate (B83284) (GPP) to form limonene. nih.govcardiff.ac.uk The mechanism involves an initial ionization of GPP, followed by a cyclization to an α-terpinyl cation intermediate, and finally a deprotonation step to yield the limonene product. nih.gov By using deuterated substrates or conducting the reaction in heavy water (D₂O), it is possible to introduce deuterium at specific positions during the cyclization or termination steps. illinois.edunih.gov For example, limonene cyclases from Citrus sinensis have been shown to perform regiospecific deprotonation. illinois.edu
Biotransformation using whole-cell systems is another viable approach. The bacterium Rhodococcus opacus PWD4, for example, can hydroxylate D-limonene at the 6-position to produce enantiomerically pure (+)-trans-carveol. asm.org Such microbial systems can be engineered to optimize the production of specific deuterated compounds.
| Enzyme | Source Organism | Reaction Catalyzed | Relevance to Deuteration |
|---|---|---|---|
| (-)-Limonene-3-hydroxylase (CYP71D13) | Mint (Mentha spicata) | Hydroxylation at the C3 position of limonene. researchgate.net | Used with deuterated limonene to probe reaction stereospecificity. researchgate.net |
| (-)-Limonene-6-hydroxylase (CYP71D18) | Mint (Mentha spicata) | Hydroxylation at the C6 position of limonene. researchgate.netnih.gov | Investigated using specifically deuterated limonene enantiomers to understand mechanisms of multiple product formation. nih.gov |
| (+)-Limonene Synthase | Citrus sinensis | Cyclization of geranyl diphosphate (GPP) to (+)-limonene. nih.gov | Deuterated GPP or D₂O can be used to introduce labels during the cyclization/deprotonation steps. nih.govillinois.edu |
| Toluene Monooxygenase | Rhodococcus opacus PWD4 | Allylic monohydroxylation of D-limonene to (+)-trans-carveol. asm.org | Whole-cell biotransformation provides a route to deuterated carveol (B46549) from deuterated limonene. |
Challenges in Site-Specific and Stereospecific Deuterium Labeling
Despite the promise of both chemical and enzymatic methods, achieving precise site-specific and stereospecific deuterium labeling of (R)-limonene presents significant challenges. The presence of multiple, chemically similar C-H bonds makes selective activation difficult. researchgate.net
A primary challenge is controlling regioselectivity. In chemical synthesis, harsh reagents often lead to a mixture of products with deuterium incorporated at various positions. chemrxiv.org Even in enzymatic reactions, achieving absolute specificity can be difficult. While enzymes like limonene hydroxylases are highly specific for one enantiomer, they can exhibit reduced specificity with the other, leading to multiple products. researchgate.netnih.gov For instance, the oxygenation of (4R)-limonene by CYP71D18 is accompanied by considerable allylic rearrangement and stereochemical scrambling, which complicates the predictable placement of a deuterium atom. nih.gov
Stereospecificity is another major hurdle. The introduction of a deuterium atom at a chiral center or a prochiral position requires precise control over the three-dimensional orientation of the reaction. While enzymes are masters of stereocontrol, their effectiveness can be substrate-dependent. nih.govillinois.edu For example, while the formation of (+)-cis-carveol from (4R)-limonene proceeds with nearly complete stereospecificity for hydrogen abstraction, the formation of the trans-carveol byproduct involves stereochemical scrambling. nih.gov This lack of complete stereocontrol suggests a degree of substrate mobility within the active site, which is a significant challenge to overcome for predictable labeling. nih.gov
Furthermore, issues such as unforeseen loss of deuterium atoms during subsequent reaction steps can compromise the integrity of the labeled product. rsc.org The transient nature of carbocation intermediates in terpene biosynthesis also complicates mechanistic studies and the precise tracking of deuterium labels. researchgate.net These reactive intermediates can undergo rapid rearrangements, leading to isotopic scrambling.
Advancements in Deuterium Labeling Efficiency and Applicability
Recent advancements in synthetic and biocatalytic methodologies are addressing the challenges of efficiency and applicability in the deuteration of (R)-limonene and related terpenes. researchgate.netnih.gov The development of chemoenzymatic strategies, which combine the best of chemical synthesis and biocatalysis, has proven particularly fruitful. cardiff.ac.ukacs.orgacs.org
One major advancement is the optimization and intensification of biocatalytic processes. researchgate.net By optimizing reaction parameters such as substrate loading, pH, and temperature, and by utilizing techniques like Design of Experiments (DoE), researchers have significantly increased the yields and purity of enzymatically produced compounds. For example, in related systems, substrate concentrations have been increased dramatically while maintaining complete conversion and excellent enantiomeric purity. researchgate.net These process intensification strategies are directly applicable to the enzymatic deuteration of limonene, making the production of (R)-Limonene-d2 more scalable and economically viable.
The discovery and engineering of novel enzymes with improved or altered specificities also represent a significant step forward. By exploring microbial diversity and employing protein engineering techniques, enzymes can be tailored to catalyze specific deuteration reactions with higher efficiency and selectivity. acs.orgcore.ac.uk This includes the use of engineered P450 enzymes and other oxidases that can functionalize previously unreactive positions on the terpene scaffold. acs.org
Furthermore, the development of more sophisticated synthetic routes allows for the preparation of specifically labeled precursors for enzymatic reactions. rsc.orgnih.gov Total synthesis strategies, while often lengthy, provide unambiguous access to isotopologues with 100% site selectivity and complete deuterium incorporation, which are invaluable tools for detailed mechanistic and spectroscopic studies. nih.govacs.org Combining these precisely labeled synthetic precursors with highly selective enzymes offers a powerful and versatile platform for producing a wide range of (R)-Limonene-d2 isotopomers.
Advanced Spectroscopic and Analytical Characterization of R Limonene D2
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Quantification
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of a sample. For deuterated molecules like (R)-Limonene-d2, specific NMR methodologies are utilized to pinpoint the location of deuterium atoms and quantify the isotopic enrichment.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR in Deuterated Solvents
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural elucidation of organic molecules. nih.gov When analyzing (R)-Limonene-d2, spectra are typically recorded in deuterated solvents to minimize solvent interference. blogspot.com The ¹H NMR spectrum of (R)-Limonene would show characteristic signals for its different protons. hmdb.caspectrabase.com The introduction of deuterium (d2) at a specific position would result in the disappearance or significant reduction in the intensity of the corresponding proton signal in the ¹H NMR spectrum. This absence of a signal is a primary indicator of successful deuteration at a given site.
Similarly, ¹³C NMR spectroscopy, often recorded with proton decoupling to simplify the spectrum to single peaks for each carbon, provides a map of the carbon skeleton. acs.org While the chemical shifts in ¹³C NMR are not directly affected by deuteration in the same way as ¹H NMR, subtle isotopic shifts (deuterium-induced isotope effects) on the chemical shifts of the deuterated carbon and adjacent carbons can be observed. These shifts, though small, provide further evidence of the location of deuterium incorporation. mpg.de For complex molecules, comparing the ¹³C NMR spectrum of the deuterated analog with that of the non-deuterated (R)-Limonene standard is crucial for assignment. mpg.dehmdb.ca
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for (R)-Limonene
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | - | 133.7 |
| C2 | 5.39 | 120.7 |
| C3 | 2.13 | 30.6 |
| C4 | 2.05 | 41.0 |
| C5 | 1.94, 1.83 | 28.0 |
| C6 | 2.21, 2.09 | 31.5 |
| C7 (Methyl) | 1.63 | 20.7 |
| C8 (Isopropenyl) | - | 149.8 |
| C9 (Isopropenyl CH2) | 4.69 | 108.5 |
| C10 (Isopropenyl CH3) | 1.73 | 20.8 |
Note: This table presents typical chemical shift values for non-deuterated (R)-Limonene for reference. The specific signals that are absent or attenuated in the ¹H NMR spectrum of (R)-Limonene-d2 would indicate the site of deuteration. Data compiled from various sources. mpg.denih.govresearchgate.net
Deuterium (²H) NMR Spectroscopy for Isotopic Purity and Site Specificity
Deuterium (²H) NMR spectroscopy is the most direct method for observing the deuterium nuclei within a molecule. wikipedia.org This technique is highly specific as it only detects deuterium atoms. For (R)-Limonene-d2, a ²H NMR spectrum will show signals corresponding to the chemical environment of the incorporated deuterium atoms. The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the assignment of the deuterium signals based on the known ¹H NMR spectrum of limonene (B3431351). blogspot.com
The primary applications of ²H NMR in this context are to confirm the exact location of deuteration (site specificity) and to determine the isotopic purity of the sample. The integration of the signals in the ²H NMR spectrum, relative to a standard of known concentration, can be used to quantify the level of deuterium incorporation. Furthermore, the absence of signals at other positions confirms that the deuteration was site-specific and that no isotopic scrambling occurred during the synthesis. Due to the low natural abundance of deuterium (0.016%), samples generally need to be isotopically enriched to obtain a strong signal. wikipedia.org
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation of Deuterated Analogs
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals in complex molecules like limonene and its deuterated analogs. beilstein-journals.orgscience.gov
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons. sdsu.edu In the analysis of (R)-Limonene-d2, the absence of expected cross-peaks in the COSY spectrum can confirm the site of deuteration. For instance, if a proton signal is absent due to deuteration, all its corresponding correlations to neighboring protons will also be absent.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). nih.govsdsu.edu For (R)-Limonene-d2, the carbon at the site of deuteration will not show a cross-peak in the HSQC spectrum because it is no longer directly bonded to a proton. This provides definitive evidence for the location of the deuterium atom.
These 2D NMR methods, when used in combination, provide a comprehensive and detailed structural map of the (R)-Limonene-d2 molecule, confirming both its fundamental structure and the precise location of isotopic labeling. ljmu.ac.uk
Spatially Resolved ²H nD NMR Experiments
Advanced NMR techniques can also provide spatial information within the NMR tube. Spatially resolved ²H nD NMR experiments are sophisticated methods used to study the spatial distribution of alignment and other properties in a sample. researchgate.net These experiments can be applied to deuterated compounds to assess the homogeneity of the sample, particularly when dissolved in anisotropic media like liquid crystals. researchgate.net By using magnetic field gradients, these techniques can create images or maps of NMR parameters, such as the deuterium quadrupolar splitting, across the sample. researchgate.net This can reveal inhomogeneities, such as concentration gradients or variations in the degree of order, which might not be apparent from a standard 1D spectrum. researchgate.net The extraction of multiple, non-linearly related sets of anisotropic NMR data is possible through these spatially resolved experiments. researchgate.net
Application of Residual ²H Quadrupolar Couplings in Oriented Solvents for Molecular Information (Isotopy, Chirality, Structure, Configuration)
When a deuterated molecule like (R)-Limonene-d2 is dissolved in an oriented solvent, such as a chiral liquid crystal, the anisotropic interactions that are averaged out in isotropic solution become observable. universite-paris-saclay.fr For deuterium, a quadrupolar nucleus (spin I=1), the most significant of these is the residual quadrupolar coupling (RQC). universite-paris-saclay.fr
²H-RQCs are a powerful source of molecular information. researchgate.netresearchgate.net The magnitude of the RQC is dependent on the orientation of the C-D bond relative to the magnetic field, making it an extremely sensitive probe of molecular structure, conformation, and orientation. researchgate.net By measuring ²H-RQCs, subtle structural differences can be detected. researchgate.net In chiral liquid crystals, enantiomers orient differently, leading to distinct sets of anisotropic NMR interactions for each. universite-paris-saclay.fr This allows for the differentiation of enantiomers and the measurement of enantiomeric purity. researchgate.net The quadrupolar interaction is significantly larger than the dipolar interaction, making ²H-RQC analysis a highly sensitive tool for structural analysis. researchgate.netresearchgate.net These couplings can be used to address complex structural problems and even determine the absolute configuration of chiral molecules. researchgate.netresearchgate.netfsu.edu
Mass Spectrometry (MS) for Isotopic Composition and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For (R)-Limonene-d2, MS is crucial for confirming the incorporation of deuterium and for studying its fragmentation patterns.
The molecular weight of non-deuterated (R)-Limonene (C₁₀H₁₆) is approximately 136 g/mol . nih.gov The introduction of two deuterium atoms in (R)-Limonene-d2 increases the molecular weight by approximately 2 Da. Therefore, the molecular ion peak ([M]⁺) in the mass spectrum of (R)-Limonene-d2 would be expected at m/z 138. The presence and relative intensity of this peak compared to the m/z 136 peak can be used to determine the isotopic enrichment and purity of the sample.
Electron ionization (EI) mass spectrometry of terpenes like limonene results in characteristic fragmentation patterns. researchgate.net The fragmentation of (R)-Limonene-d2 can provide further confirmation of the location of the deuterium labels. The mass of fragment ions containing the deuterium atoms will be shifted by +1 or +2 Da compared to the corresponding fragments from non-deuterated limonene. dea.govresearchgate.net For example, the retro-Diels-Alder fragmentation is a characteristic pathway for limonene. researchgate.net Analyzing the mass shifts of the resulting fragment ions helps to deduce the position of the deuterium atoms within the molecule. Comparing the fragmentation pattern of the deuterated compound to that of a non-deuterated standard is essential for this analysis. beilstein-journals.orgnih.govnist.gov
Table 2: Predicted Mass-to-Charge (m/z) for Key Ions in the Mass Spectrum of (R)-Limonene and (R)-Limonene-d2
| Ion | Description | Predicted m/z for (R)-Limonene | Predicted m/z for (R)-Limonene-d2 |
| [M]⁺ | Molecular Ion | 136 | 138 |
| [M-CH₃]⁺ | Loss of a methyl group | 121 | 123 or 122 |
| [M-C₃H₇]⁺ | Loss of an isopropyl group | 93 | 95 or 94 |
| [C₅H₈]⁺ | Retro-Diels-Alder Fragment (Isoprene) | 68 | 70 or 69 or 68 |
| [C₅H₈]⁺ | Retro-Diels-Alder Fragment (Methylcyclopentadiene) | 68 | 70 or 69 or 68 |
*The exact m/z of the fragment depends on whether the deuterium atoms are located on the fragment that is lost or the fragment that is detected. Analysis of which fragments are shifted provides information on the location of the deuterium atoms. massbank.euscielo.breuropa.eu
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Tracing and Product Identification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like limonene. scielo.brnih.govtandfonline.com In the context of (R)-Limonene-d2, GC-MS is particularly powerful for isotope tracing studies and identifying metabolic or degradation products. The gas chromatograph separates components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). dergipark.org.tr
In isotope tracing experiments, the known mass difference between the deuterated and non-deuterated isotopologues allows for their distinct detection and quantification. This is crucial for tracking the fate of (R)-Limonene-d2 in biological or environmental systems. For instance, if (R)-Limonene-d2 is introduced into a system, any resulting products that retain the deuterium label can be identified by their characteristic mass shift in the MS spectrum. This approach requires careful correction of raw GC-MS data to account for background signals and the natural abundance of isotopes. nih.gov
GC-MS is also instrumental in identifying the various products that may form from (R)-Limonene. For example, studies on the photodegradation of R-limonene have utilized GC-MS to identify transformation products by comparing their mass spectra to libraries like the National Institute of Standards and Technology (NIST) library. nih.govscielo.org.mx The high volatility of limonene makes it well-suited for GC-MS analysis, which has been used to quantify its presence in various matrices, including biological tissues and environmental samples. nih.govnih.gov
Interactive Data Table: GC-MS Parameters for Limonene Analysis
| Parameter | Value/Condition | Reference |
| Column Type | HP-5MS (30 m x 0.25 mm x 0.25 µm) | nih.gov |
| Injector Type | PTV splitless | nih.gov |
| Injector Temperature | 220°C | nih.gov |
| Oven Program | Initial 70°C (10 min), ramp 15°C/min to 300°C (hold 5 min) | nih.gov |
| Carrier Gas | Helium | researchgate.net |
| MS Source Temperature | 250°C | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |
| Monitored Ions (m/z) | 67, 68, 93 | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) offers advantages for analyzing less volatile or thermally labile transformation products of (R)-Limonene-d2. researchgate.net LC separates compounds in a liquid mobile phase, making it suitable for a broader range of molecules, including oxidized metabolites. researchgate.net
LC-MS, particularly when coupled with high-resolution mass spectrometry (HRMS), is a powerful tool for identifying and characterizing metabolites of limonene. nih.gov For instance, LC-MS has been used to identify phase I and phase II metabolites of D-limonene in liver and urine samples, revealing new metabolic pathways. nih.gov The use of LC-MS can complement GC-MS by providing data on a wider array of transformation products that may not be amenable to gas chromatography. researchgate.net
A study on the photodegradation of R-limonene demonstrated the utility of LC-MS in identifying a greater number of transformation products compared to GC-MS. nih.gov This highlights the complementary nature of these two techniques in comprehensive product identification.
Interactive Data Table: LC-MS Parameters for Limonene Metabolite Analysis
| Parameter | Value/Condition | Reference |
| LC System | Vanquish Flex Binary UHPLC | thermofisher.com |
| Column | Not specified | |
| Mobile Phase A | Water with 0.1% formic acid | nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | nih.gov |
| Flow Rate | 400 µL/min | nih.gov |
| MS Analyzer | qToF with ESI source | nih.gov |
| Ion Mode | Positive and Negative | nih.gov |
High-Resolution Mass Spectrometry for Precise Mass Determination of Deuterated Species
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is critical for the confident identification of deuterated species and their transformation products. mdpi.com Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers offer exceptional resolving power and mass accuracy. mdpi.com
This precision allows for the determination of elemental compositions of unknown compounds, which is particularly useful when identifying novel metabolites or degradation products of (R)-Limonene-d2. For example, in a study of R-limonene photodegradation, HPLC-HRMS enabled the recognition of more transformation products than GC-MS alone. nih.gov The high mass accuracy helps to distinguish between compounds with very similar nominal masses but different elemental formulas, a common scenario when dealing with isotopically labeled molecules and their products.
Vibrational Spectroscopy (IR, Raman, VCD) in Conformational Analysis of (R)-Limonene - d2 Systems
Vibrational spectroscopy techniques, including infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), are powerful for probing the conformational landscape of chiral molecules like (R)-Limonene. researchgate.netrsc.org These techniques are sensitive to the three-dimensional arrangement of atoms and can provide detailed information about the different conformers present in a sample. researchgate.netpsu.edu
A conformational study of (R)-(+)-limonene using IR, Raman, and VCD spectroscopy, combined with quantum chemical calculations, revealed the presence of three stable equatorial rotamers. researchgate.net The analysis of the VCD spectrum, in particular, benefits from a prior vibrational analysis using IR and Raman, demonstrating the complementary nature of these techniques for characterizing flexible systems. researchgate.net
VCD is especially powerful for studying chiral molecules as it measures the differential absorption of left and right circularly polarized infrared light. The resulting spectra are highly sensitive to the absolute configuration and conformation of the molecule. Studies on (R)-limonene have utilized VCD to investigate the full IR absorption spectrum and have been interpreted with the aid of theoretical calculations. unibs.it
Interactive Data Table: Spectroscopic Techniques for Conformational Analysis
| Technique | Information Provided | Reference |
| Infrared (IR) Spectroscopy | Provides information on functional groups and vibrational modes. | researchgate.netrsc.org |
| Raman Spectroscopy | Complements IR spectroscopy, providing information on non-polar bonds and molecular symmetry. | researchgate.netrsc.org |
| Vibrational Circular Dichroism (VCD) | Sensitive to the stereochemistry and conformation of chiral molecules. | researchgate.netrsc.orgunibs.it |
Chromatographic Methods for Enantiomeric and Isotopic Purity Assessment
Assessing the enantiomeric and isotopic purity of (R)-Limonene-d2 is crucial for its application as a standard or tracer. Chiral gas chromatography is the primary method for determining the enantiomeric ratio of limonene. nih.gov By using a chiral stationary phase, the enantiomers of limonene can be separated and quantified. gcms.cz
For instance, the enantiomeric distribution of limonene in citrus essential oils has been determined using enantioselective chromatographic columns. mdpi.com This is important for authenticity assessment, as the enantiomeric ratio of limonene can be indicative of its origin. nih.gov In the case of (R)-Limonene-d2, chiral GC would be used to confirm the high enantiomeric excess of the (R)-enantiomer.
Gas chromatography coupled with combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful technique for determining the stable isotope ratios of specific compounds in a mixture. researchgate.net This technique can be used to assess the isotopic purity of (R)-Limonene-d2, confirming the degree of deuterium incorporation. GC-C-IRMS has been used for the authenticity control of lemon essential oils by analyzing the carbon stable isotope ratios. researchgate.net
Mechanistic Investigations and Reaction Pathway Elucidation Using R Limonene D2
Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Chemical Reactions
The substitution of a hydrogen atom (protium, H) with its heavier isotope, deuterium (D), can lead to a change in the reaction rate, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). This effect arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. The DKIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that of the heavier isotope (kD).
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For C-H bond cleavage, this effect is typically "normal," with a kH/kD ratio greater than 1. The theoretical maximum for a primary KIE at room temperature is around 7-8, corresponding to a scenario where the C-H(D) bond is completely broken in the transition state.
In the context of (R)-Limonene - d2, a significant primary KIE would be expected in reactions where the abstraction of an allylic hydrogen at a deuterated position is the rate-limiting step. For instance, in oxidation reactions involving allylic hydrogen abstraction, the observation of a kH/kD > 1.5 would provide strong evidence that this C-D bond cleavage is integral to the slowest step of the mechanism. While specific DKIE values for non-enzymatic reactions of this compound are not extensively documented in the literature, data from analogous systems provide context for the expected magnitude of these effects. For example, studies on other cytochrome P450-catalyzed oxidation reactions have shown that intrinsic primary KIEs can be very large, even if the observed effects are smaller due to other partially rate-limiting steps nih.gov.
| Reaction / System | Observed kH/kD | Intrinsic kH/kD | Significance |
|---|---|---|---|
| Cytochrome P-450 O-deethylation of 7-ethoxycoumarin | 1.90 - 3.79 | 12.8 - 14.0 | Demonstrates that the intrinsic effect of C-H bond breaking is large but attenuated by other kinetic steps nih.gov. |
| Oxidation of deuterated linoleic acid esters | 23.6 | Not calculated | Example of a very large KIE observed in the oxidation of a molecule with bis-allylic hydrogens researchgate.net. |
| Cytochrome P450 hydroxylation of deuterated norbornane | 11.5 | Not calculated | A large primary isotope effect indicating C-H bond cleavage is central to the mechanism. |
Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken or formed in the rate-determining step. These effects are typically much smaller than primary KIEs (kH/kD ≈ 0.8–1.4) and arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often due to a change in hybridization of the carbon atom.
Elucidation of Enzymatic Reaction Mechanisms
Deuterium-labeled substrates like this compound are invaluable for probing the mechanisms of enzymes, particularly monooxygenases like cytochrome P450s, which catalyze the hydroxylation of hydrocarbons.
The enzymatic hydroxylation of limonene (B3431351) enantiomers by cytochrome P450 limonene-6-hydroxylase (CYP71D18) is highly dependent on the substrate's absolute configuration nih.gov. While (-)-(4S)-Limonene is hydroxylated with high regio- and stereospecificity to a single product, (+)-(4R)-Limonene yields multiple products, with (+)-cis-carveol being the predominant one nih.govnih.gov. The use of specifically deuterated (R)-limonene allows researchers to trace the initial site of hydrogen abstraction and follow the subsequent intramolecular rearrangements. The formation of multiple products from (R)-limonene suggests that once the initial hydrogen abstraction occurs to form a radical intermediate, this intermediate has sufficient mobility within the enzyme's active site to react in different ways nih.gov.
| Microorganism | Major Product(s) | Approximate Regioselectivity (rs) or Product Ratio |
|---|---|---|
| Aspergillus flavus | cis-Carveol and trans-Carveol | cis-Carveol (23.82%), trans-Carveol (17.21%) scilit.com |
| Rhodococcus opacus | (+)-trans-Carveol | 94-97% yield nih.gov |
| Gongronella butleri | Perillyl alcohol | ~60% rs researchgate.net |
| Pleurotus sapidus | trans-Carveol and cis-Carveol | ~1:1 ratio researchgate.net |
Note: This table shows results from different fungal systems to illustrate the variability in hydroxylation pathways for (R)-limonene. The specific enzyme CYP71D18 yields (+)-cis-carveol as the major product nih.gov.
Studies using deuterated limonene have revealed that the stereospecificity of the hydroxylation reaction is not always perfect for the (R)-enantiomer. The formation of (+)-cis-carveol from (R)-limonene proceeds with nearly complete stereospecificity, involving hydrogen abstraction from the cis-6-position nih.gov. This indicates a well-defined orientation of the substrate in the active site for this specific pathway.
However, the co-formation of other products tells a different story. The delivery of the hydroxyl group to form these other products is less specific, a direct consequence of the events following the initial hydrogen abstraction nih.gov. This contrasts sharply with the reaction of (4S)-limonene, where both hydrogen abstraction and hydroxyl delivery are almost completely stereospecific, demonstrating a much more rigid substrate binding nih.gov.
One of the most significant insights gained from using deuterated (R)-limonene is the direct observation of allylic rearrangement and stereochemical scrambling. The formation of (+/-)-trans-carveol as a minor product is accompanied by considerable scrambling of the deuterium label nih.govnih.gov. This finding is critical evidence for the formation of an intermediate allylic carbon radical after the initial hydrogen abstraction. This radical intermediate is not immediately quenched by hydroxyl rebound. Instead, it possesses enough rotational freedom and lifetime within the active site to allow for rearrangement before the final hydroxyl delivery step occurs nih.gov. This mobility and subsequent rearrangement are responsible for the loss of stereochemistry and the formation of a racemic mixture of trans-carveol. In contrast, the formation of the major product, (+)-cis-carveol, occurs without this rearrangement, indicating a more direct and rapid hydroxylation pathway nih.gov. These results demonstrate that phenomena like allylic rearrangement are not inherent to the chemical steps themselves but are dictated by the degree of mobility the substrate and its intermediates have within the enzyme's active site nih.gov.
Mechanism of Multiple Product Formation by Limonene Hydroxylases
The formation of multiple products from a single substrate by an enzyme is a key area of mechanistic investigation. In the case of (+)-(4R)-limonene, its interaction with cytochrome P450 limonene-6-hydroxylase (CYP71D18) results in several hydroxylation products, with (+)-cis-carveol being the most predominant. nih.govacs.org In contrast, its enantiomer, (-)-(4S)-limonene, is hydroxylated at the C6 allylic position to yield (-)-trans-carveol (B1215196) as the sole product. nih.govacs.orgacs.org The use of specifically deuterated (R)-limonene has been instrumental in elucidating the underlying mechanism for this multiple product formation.
Studies using (4R)-cis-[6-²H₁]limonene have provided critical insights into the stereospecificity of the hydroxylation process. acs.orgacs.org The analysis of the deuterium content in the various products reveals the dynamics of the substrate within the enzyme's active site. For instance, the formation of (+)-cis-carveol from (R)-limonene proceeds with almost complete stereospecificity, involving hydrogen abstraction from the cis-6-position without any allylic rearrangement. nih.govacs.org However, the generation of (±)-trans-carveol is characterized by significant allylic rearrangement and stereochemical scrambling. nih.govacs.org
These findings suggest that for (4R)-limonene, there is considerable freedom of movement within the active site of the limonene-6-hydroxylase. nih.gov This mobility of the intermediate carbon radical allows for different orientations, leading to the formation of either cis-6-hydroxylated or trans-3-hydroxylated products. nih.gov The use of deuterated substrates demonstrated that epimerization and allylic rearrangement are not inherent to the reaction but occur due to a loss of active-site complementarity, which permits increased substrate mobility. nih.gov In contrast, the rigid orientation of (4S)-limonene in the active site allows for highly stereospecific hydrogen abstraction and hydroxyl delivery, resulting in a single product. nih.govacs.org
The results from isotopically sensitive branching experiments further support a nondissociative kinetic mechanism. nih.govacs.org This indicates that the substrate-dependent motion of the carbon radical intermediate is a key determinant of hydroxylation stereospecificity. nih.gov
| Product | Deuterium Content (%) | Inferred Stereospecificity of H-abstraction |
|---|---|---|
| (+)-cis-Carveol | High | Nearly complete stereospecificity from cis-6-position |
| (±)-trans-Carveol | Variable / Scrambled | Considerable allylic rearrangement and stereochemical scrambling |
| (+)-trans-Isopiperitenol | Variable | Formation involves substrate mobility and rearrangement |
Biotransformation Pathways in Microorganisms and Plants
Isotopic tracing is a powerful technique for mapping metabolic pathways and identifying transient intermediates. nih.govnih.gov By introducing a substrate labeled with a stable isotope, such as deuterium in (R)-Limonene-d2, researchers can track the path of the labeled atoms through a series of biochemical reactions. nih.govbiorxiv.org Mass spectrometry or NMR can then be used to measure the incorporation of the isotope into downstream metabolites, allowing for the unambiguous identification of products and intermediates in complex biological systems. nih.gov
While specific studies detailing the use of (R)-Limonene-d2 for tracing biotransformation pathways in microorganisms and plants are not widespread in the reviewed literature, the principles of isotope tracing are well-established for elucidating such pathways. nih.govnih.gov Microbial degradation of limonene is known to proceed through various routes, leading to valuable compounds like α-terpineol, carveol (B46549), carvone, and perillyl alcohol. mdpi.comnih.gov For example, bacteria such as Pseudomonas sp. and fungi like Penicillium digitatum are known to metabolize limonene. mdpi.comindustrialchemicals.gov.au The proposed degradation pathways often involve initial hydroxylation or epoxidation at different positions on the limonene molecule. wikipedia.orgethz.ch
Using (R)-Limonene-d2 in these microbial or plant cell cultures would allow for the precise identification of the initial sites of enzymatic attack and the subsequent metabolic fate of the molecule. The position of the deuterium label would reveal whether specific C-H bonds are broken in the formation of hydroxylated intermediates like carveol or perillyl alcohol, providing definitive evidence for proposed reaction sequences that are often inferred from the structure of accumulated end-products. core.ac.uk
Deuteration of a substrate like (R)-limonene is a critical tool for resolving competing metabolic routes due to the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. copernicus.org Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond will proceed more slowly. This rate difference can be exploited to distinguish between two or more competing pathways that diverge from a common intermediate.
In the context of limonene metabolism, deuteration helps to understand enzymatic mechanisms. For instance, the hydroxylation of (R)-limonene by limonene-6-hydroxylase yields multiple products. nih.gov By using specifically deuterated limonene, researchers demonstrated that the formation of (+)-cis-carveol and (±)-trans-carveol proceeds through distinct stereochemical pathways. nih.govacs.org The observed isotope effects revealed that the mobility of the (4R)-limonene substrate within the enzyme's active site determines which product is formed. nih.gov If two different metabolic routes compete for the same substrate, and one involves the cleavage of a deuterated C-H bond while the other does not, the deuteration will slow down the first pathway, causing a shift in the ratio of the final products.
This principle can be applied to the diverse biotransformation pathways of limonene in various organisms. mdpi.com Microorganisms can hydroxylate limonene at different positions or hydrate its double bonds. mdpi.comresearchgate.net By using (R)-Limonene-d2 labeled at specific positions (e.g., allylic or vinylic), one could quantify the flux through competing pathways, such as hydroxylation at C6 versus C3, or versus hydration to α-terpineol. A significant reduction in the formation of a product derived from the cleavage of a C-D bond would provide strong evidence for that specific metabolic route.
Atmospheric and Environmental Degradation Mechanisms
Limonene is a significant biogenic volatile organic compound (BVOC) that is highly reactive in the atmosphere, primarily with ozone (O₃), hydroxyl radicals (OH), and nitrate radicals (NO₃). industrialchemicals.gov.aucopernicus.orgcopernicus.org Its degradation contributes to the formation of secondary organic aerosols (SOA) and photochemical smog. industrialchemicals.gov.auinchem.org
During the daytime, the primary atmospheric oxidant for limonene is the hydroxyl radical (OH). copernicus.org The reaction begins with the OH radical adding to one of limonene's two carbon-carbon double bonds, forming a β-hydroxyalkyl radical. copernicus.org This radical then rapidly reacts with molecular oxygen (O₂) to create an organic peroxy radical (RO₂). copernicus.org In the presence of nitric oxide (NO), the RO₂ radical is converted to an alkoxy radical (RO). copernicus.org
The photooxidation of limonene is a complex process that yields a variety of products. Studies have identified formaldehyde, 4-acetyl-1-methylcyclohexene, and a keto-aldehyde as products of the reaction between limonene and OH radicals. inchem.org The presence and concentration of nitrogen oxides (NOx) significantly influence the product distribution and SOA formation. nih.gov For example, the yield of formaldehyde from OH-initiated oxidation increases with higher NO concentrations. copernicus.orgcopernicus.org
The ozonolysis of limonene is a major pathway for its atmospheric removal and a significant source of SOA. copernicus.orgnih.gov The reaction starts with ozone adding across either the endocyclic or exocyclic double bond to form an unstable primary ozonide (POZ). copernicus.orgrsc.org The POZ quickly decomposes into a carbonyl compound and an energized Criegee intermediate (CI). nih.govcopernicus.org
The fate of the Criegee intermediate is crucial as it dictates the subsequent products. It can be stabilized or undergo unimolecular decay to form OH radicals. copernicus.orgrsc.org The OH yield from limonene ozonolysis is substantial, reported to be in the range of 64–80%. nih.gov The reaction of stabilized Criegee intermediates with water vapor is an important pathway that can lead to the formation of OH radicals or α-hydroxy hydroperoxides, which contribute to H₂O₂ and aerosol formation in the atmosphere. mdpi.com
Limonene ozonolysis leads to a variety of carbonyl products. Key identified products include limona-ketone, 3-isopropenyl-6-oxoheptanal (IPOH), and 7-hydroxy-6-oxo-3-(prop-1-en-2yl)heptanal. nih.gov The relative yields of these products depend on reaction conditions, such as the presence of an OH scavenger. nih.gov The reaction is further complicated by the fact that limonene has two double bonds; oxidation of the first can be followed by gas-phase or heterogeneous oxidation of the second, especially under different NOx regimes, strongly influencing the potential for SOA formation. nih.gov
| Oxidant / Pathway | Key Products | References |
|---|---|---|
| Hydroxyl Radical (OH) | Formaldehyde, 4-acetyl-1-methylcyclohexene, Keto-aldehydes, Organic Nitrates (in presence of NO) | copernicus.orginchem.org |
| Ozone (O₃) / Ozonolysis | Limona-ketone, 3-isopropenyl-6-oxoheptanal (IPOH), OH Radicals, Secondary Organic Aerosols (SOA) | nih.govcopernicus.orgrsc.org |
Mechanistic Insights into Organic Aerosol and Secondary Pollutant Formation
The atmospheric oxidation of (R)-limonene is a significant contributor to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. The reaction between ozone and limonene, in particular, has been studied to understand the mechanisms leading to SOA formation. When ozone reacts with D-limonene sorbed to surfaces, it contributes to the formation of gas-phase SOA. nih.gov A model framework has been developed to predict SOA mass formation from these surface reactions, indicating that the aerosol mass fraction of SOA from these interactions ranges from 0.70 to 0.91, with lower relative humidity favoring higher mass and number formation. nih.gov Furthermore, surface reactions have been shown to promote nucleation more effectively than gas-phase reactions. nih.gov
The ozonolysis of D-limonene in the gas phase has been modeled to couple gas-phase reactions with partitioning processes and potential particle-phase reactions, providing reasonable predictions of secondary aerosol mass production under various conditions. nih.gov Key products identified in the particle phase include limononaldehyde, limona-ketone (referred to as keto-limonene), keto-limononaldehyde, limononic acid, and keto-limononic acid. nih.gov These identified products account for approximately 60% of the observed particle mass in the initial stages of the reaction. nih.gov
Limonene's two double bonds, one endocyclic and one exocyclic, make it highly reactive toward ozone, leading to higher SOA yields compared to other monoterpenes like α-pinene. researchgate.net The formation of low-volatility products, which is crucial for SOA formation, arises from the further reactions of stabilized Criegee intermediates (sCI) and peroxy radicals (RO₂). researchgate.net Highly oxygenated organic molecules (HOMs) are pivotal in SOA formation. copernicus.org In the reaction of limonene with the hydroxyl (OH) radical, a major atmospheric oxidant, a large number of HOMs, including monomers (C9–10) and dimers (C17–20), have been detected. copernicus.org The formation of these HOMs occurs through pathways initiated by both OH addition to the double bonds and H-atom abstraction from allylic positions. copernicus.org The H-abstraction pathway has been shown to contribute significantly to HOM formation, accounting for 41% and 42% of C10 HOMs at low and high nitrogen oxide (NO) concentrations, respectively. copernicus.org
Mechanistic Organic Reactions of this compound
Oxidation Reactions and Product Mechanisms
The oxidation of (R)-limonene can proceed through various pathways, leading to a diverse range of products. Air oxidation of d-limonene has been shown to be essential for its sensitizing potential, creating potent allergens. nih.gov Key oxidation products identified include (R)-(-)-carvone and a mixture of cis and trans isomers of (+)-limonene oxide, both of which are potent sensitizers. nih.gov A mixture of cis and trans isomers of (-)-carveol was also identified but did not show significant sensitizing reactions. nih.gov
The ozonolysis of limonene is a complex process that contributes to the formation of secondary organic aerosols (SOA). A semi-explicit mechanism for the reaction of d-limonene with ozone has been developed to model the formation of these aerosols. nih.gov This model tracks the gas-phase ozonolysis and predicts the secondary aerosol mass. The major identified product in these reactions is limononaldehyde, followed by other oxidized species such as keto-limonene, keto-limononaldehyde, limononic acid, and keto-limononic acid. nih.gov
Investigations into the composition of SOA from limonene ozonolysis have identified not only low molecular weight products but also significant quantities of oligomers. science.gov These oligomers, likely formed through esterification, aldol reactions, or hemiacetal formation, include compounds with elemental compositions such as C19H30O5, C18H28O6, C19H28O7, C19H30O7, and C20H34O9. science.gov The formation of highly oxygenated organic molecules (HOMs) from the reaction of limonene with OH radicals is a key process in atmospheric chemistry. copernicus.org These reactions proceed rapidly, with OH addition to a double bond being the dominant initial step, though abstraction of an allylic hydrogen also occurs. copernicus.org This leads to the formation of peroxy radicals (RO₂) which can undergo further reactions to form a variety of closed-shell and open-shell HOM products. copernicus.org
The table below summarizes some of the major oxidation products of (R)-(+)-limonene.
| Product Name | Chemical Formula |
| (1S,2S,4R)-1,2-Limonene oxide | C10H16O |
| (1R,2R,4R)-1,2-Limonene oxide | C10H16O |
| (4R,8S)-8,9-Limonene oxide | C10H16O |
| (4R,8R)-8,9-Limonene oxide | C10H16O |
| (R)-Carvone | C10H14O |
| (R)-Perillyl alcohol | C10H16O |
| (R)-Carveol (cis and trans) | C10H16O |
Rearrangement and Cyclization Mechanisms
The biosynthesis of limonene itself involves a cyclization reaction. Limonene synthase, a monoterpene cyclase, catalyzes the conversion of geranyl diphosphate (B83284) (GPP) to limonene. researchgate.net This mechanism involves the isomerization of GPP to linalyl diphosphate (LPP), followed by cyclization to an α-terpinyl cation, and subsequent deprotonation to yield limonene. researchgate.net To better understand this cyclization mechanism, novel fluorinated substrate analogues have been synthesized to slow down the cyclization step and allow for the observation of intermediates at the enzyme's active site. brandeis.edu
Once formed, limonene and its derivatives can undergo further rearrangement and cyclization reactions. For instance, limonene oxide, in the presence of zinc bromide, can rearrange with ring contraction to form 1-methyl-3-isopropenylcyclopentyl-1-carboxaldehyde and methyl (3-isopropenylcyclopentyl) ketone. researchgate.net It can also isomerize to dihydrocarvone. researchgate.net Similarly, carvomenthene oxide rearranges to 1-methyl-3-isopropylcyclopentyl-1-carboxaldehyde and methyl (3-isopropylcyclopentyl) ketone, and isomerizes to carvomenthone. researchgate.net
The reaction of d-limonene oxide over solid acids and bases can yield a variety of products through rearrangement and cyclization pathways. These products include cymene, 1-methyl-3-isopropenylcyclopentyl-1-carboxaldehyde, 1-methyl-3-isopropylidenecyclopentyl-1-carboxaldehyde, carvenone, carvone, cis- and trans-dihydrocarvone, and cis- and trans-exo- and endo-carveol. researchgate.net These transformations often involve carbocation intermediates and can be influenced by the reaction conditions and catalysts used. researchgate.net
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of (R)-limonene offers a sustainable method for synthesizing a variety of oxidized products, some of which possess appealing aroma properties. researchgate.netchemistryviews.org When (R)-limonene is anodically oxidized in the presence of ethanol, a mixture with a fruity, herbal, citrus-like, and resinous odor is produced. researchgate.netchemistryviews.org This process has been shown to generate 20 different oxidation products, eleven of which were previously undescribed in the literature. chemistryviews.org The electrolysis is typically carried out using graphite anodes and steel cathodes in a solution containing (R)-limonene and a supporting electrolyte like methyl-tri-n-butylammonium methylsulfate in ethanol. chemistryviews.org
The products obtained from the electrochemical oxidation in acetic acid include a wide range of compounds, as detailed in the table below.
| Product Name |
| cis-Carvyl acetate |
| trans-Carvyl acetate |
| p-Mentha-1,8-dien-3-ol acetate |
| Perillyl acetate |
| p-Mentha-1,8-dien-2-ol acetate |
| α-Terpinyl acetate |
| Carvone |
| Perillaldehyde |
| cis-Dihydrocarvone |
| trans-Dihydrocarvone |
| cis-Carveol |
| trans-Carveol |
| p-Cymene |
Metabolic Fate and Environmental Tracing Studies with R Limonene D2
In Vitro and Ex Vivo Metabolic Pathway Analysis (non-human biological systems)
The study of how organisms metabolize xenobiotics like (R)-limonene is crucial for understanding its biological activity and potential applications. In vitro (in a controlled environment outside a living organism) and ex vivo (using tissues from an organism) studies with (R)-Limonene - d2 provide a detailed view of its metabolic conversion.
Deuterium (B1214612) Labeling for Tracking Metabolites and Their Interconversion
Deuterium labeling is a robust technique for tracing the metabolic fate of compounds. researchgate.net In the context of this compound, the deuterium atoms act as a stable isotopic marker. When this compound is introduced into a biological system, such as a microbial culture or a liver microsome preparation, its metabolites will retain the deuterium label. This allows researchers to distinguish the metabolites of the administered compound from the endogenous pool of similar molecules.
Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are employed to detect and quantify these deuterated metabolites. industrialchemicals.gov.aunih.gov The mass difference imparted by the deuterium atoms provides a clear signature for identification. For instance, if (R)-limonene is hydroxylated to form carveol (B46549), the resulting carveol-d2 will have a distinct mass spectrum compared to unlabeled carveol. This enables the unambiguous tracking of the metabolic pathway and the interconversion of different metabolites. Studies on other deuterated compounds have shown that this method allows for the quantification of metabolite production and turnover. researchgate.net While specific studies on this compound are not widely available, the principles of using deuterated tracers are well-established for metabolic research. juniperpublishers.com
A study on the human metabolism of (R)-limonene identified several key metabolites, including cis- and trans-carveol, perillyl alcohol, perillic acid, limonene-1,2-diol, and limonene-8,9-diol. nih.gov The use of this compound in similar non-human studies would enable precise quantification of these metabolic products and potentially uncover new, previously unidentified metabolites. nih.gov
Table 1: Potential Deuterated Metabolites of this compound This table is illustrative and based on known metabolic pathways of (R)-limonene.
| Precursor | Potential Deuterated Metabolite | Metabolic Reaction |
| This compound | Perillyl alcohol - d2 | Hydroxylation |
| This compound | trans-Carveol - d2 | Hydroxylation |
| This compound | Limonene-1,2-diol - d2 | Epoxidation followed by hydrolysis |
| Perillyl alcohol - d2 | Perillic acid - d2 | Oxidation |
Investigation of Enzyme Specificity and Activity in Biological Systems
(R)-limonene is primarily metabolized by cytochrome P450 monooxygenases. core.ac.ukbiosynth.com These enzymes exhibit a certain degree of substrate and product specificity, which can vary between different organisms and even between different tissues within the same organism. core.ac.uk Using this compound as a substrate in in vitro enzyme assays can help to precisely determine the kinetics and specificity of these enzymes.
For example, studies on limonene (B3431351) hydroxylases from mint species have shown that these enzymes have a high degree of regiospecificity, meaning they hydroxylate the limonene molecule at specific positions. core.ac.uknih.gov By incubating purified enzymes or cell extracts with this compound and analyzing the formation of deuterated products, researchers can quantify the rate of reaction and the preference of the enzyme for different hydroxylation sites. The use of deuterated substrates can also help to elucidate the reaction mechanism, as the heavier isotope can sometimes lead to a kinetic isotope effect, providing insights into the rate-limiting step of the enzymatic reaction.
The biotransformation of (R)-(+)-limonene by various fungi, such as Penicillium digitatum, has been shown to produce valuable compounds like (R)-(+)-α-terpineol. researchgate.netscielo.org.co In these microbial systems, this compound can be used to track the efficiency of the bioconversion process and to screen for microbial strains with high enzymatic activity and specificity. The formation of various metabolites, including carveol, carvone, and limonene-1,2-diol, has been observed in different microbial cultures. frontiersin.orgresearchgate.net
Environmental Transport and Transformation Tracing
Understanding the fate of chemical compounds in the environment is essential for assessing their potential impact. This compound serves as an excellent tracer for studying the environmental transport and transformation of limonene.
Volatilization and Adsorption Dynamics in Soil and Water using Deuterated Tracers
Limonene is a volatile organic compound (VOC), and its primary route of dissipation into the environment is through volatilization. who.int It is expected to have low mobility in soil and to adsorb to sediment and suspended organic matter in aquatic environments. who.int Deuterated tracers, such as this compound, are valuable for quantifying these processes under real-world conditions.
A study on the use of deuterated surrogates, α-pinene-d3 and β-caryophyllene-d2, demonstrated their effectiveness in tracing the adsorptive and reactive losses of monoterpenes, including limonene, in dynamic chamber systems. copernicus.orgresearchgate.netcopernicus.org These deuterated tracers allowed for the accurate measurement of losses due to adsorption onto surfaces and reactions with atmospheric oxidants like ozone. copernicus.orgcopernicus.orgresearchgate.net The results indicated that adsorptive losses were significantly influenced by temperature and the concentration of the terpene. copernicus.org
By introducing this compound into a controlled soil or water system, researchers can monitor its partitioning between the solid, liquid, and gas phases over time. The deuterated label allows for its detection at very low concentrations, providing a detailed picture of its adsorption to soil particles and its rate of volatilization into the air. This data is crucial for developing accurate environmental fate models. The distribution of a chemical in the environment is governed by its physical and chemical properties, such as its Henry's law constant and octanol-water partition coefficient. researchgate.net
Table 2: Factors Influencing Environmental Dynamics of this compound This table is based on general principles of environmental chemistry and findings from related studies.
| Environmental Process | Key Influencing Factors | Role of Deuterated Tracer |
| Volatilization | Vapor pressure, Temperature, Airflow | Accurate quantification of flux from soil/water to air. researchgate.net |
| Adsorption | Soil organic carbon content, Clay content, Water content | Precise measurement of partitioning between solid and aqueous phases. researchgate.net |
| Leaching | Water solubility, Soil permeability | Tracking movement through the soil profile into groundwater. uc.pt |
Bioconcentration and Biodegradation Pathway Elucidation in Aquatic and Terrestrial Systems
(R)-limonene can be taken up by organisms from their environment, a process known as bioconcentration. Its high octanol-water partition coefficient (log Kow) suggests a potential for bioaccumulation. mst.dk However, it is also subject to biodegradation, primarily under aerobic conditions. biosynth.comwho.int this compound is an invaluable tool for studying both of these competing processes.
By exposing aquatic organisms, such as fish or daphnia, or terrestrial organisms, like earthworms, to environments containing this compound, scientists can measure the extent of its uptake and accumulation in tissues. The deuterium label allows for the differentiation between the experimentally introduced limonene and any naturally occurring terpenes.
Furthermore, the degradation of this compound by microbial communities in soil and water can be meticulously tracked. As microorganisms break down the deuterated compound, a series of deuterated metabolites will be formed. Identifying these metabolites helps to elucidate the biodegradation pathway. For instance, the degradation of limonene in soil is known to be microbially dominated. frontiersin.org Studies with various bacteria have shown pathways involving the formation of perillyl alcohol and perillic acid. frontiersin.org The use of this compound would confirm these pathways in complex environmental matrices and could reveal the formation of previously unknown degradation products. This information is vital for determining the persistence of limonene in the environment and for assessing the potential for natural attenuation in contaminated sites.
Theoretical and Computational Approaches in R Limonene D2 Research
Quantum Chemical Calculations for Conformational Analysis and Isotopic Effects
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the three-dimensional structure of molecules like (R)-Limonene - d2. acs.orgresearchgate.net Conformational analysis of (R)-limonene reveals that it primarily exists in a half-chair conformation of the six-membered ring, with the isopropenyl group in an equatorial position. researchgate.net Rotation around the C-C bond connecting the isopropenyl group to the ring leads to multiple stable rotational isomers (rotamers) with nearly equal populations at room temperature. researchgate.net
When deuterium (B1214612) is substituted for hydrogen, for instance at a specific carbon atom, the primary change from a computational perspective is the increase in atomic mass. This change influences the molecule's vibrational frequencies. The origin of the kinetic isotope effect is related to the change in the Zero Point Energy (ZPE) of the system, which is affected when vibrational frequencies are altered due to the mass change. faccts.de A C-D bond has a lower vibrational frequency and thus a lower ZPE compared to a C-H bond. faccts.de
Quantum chemical calculations can precisely model these changes. By performing frequency calculations on the optimized geometries of both (R)-Limonene and this compound, the differences in their vibrational spectra and ZPEs can be determined. While these changes may not drastically alter the primary conformations, they can shift the relative energy levels of the different rotamers, potentially changing their equilibrium populations. These calculations are crucial for interpreting experimental spectroscopic data, such as vibrational circular dichroism (VCD) spectra, where isotopic substitution can lead to observable shifts. researchgate.net
Table 1: Illustrative Example of Calculated Properties for Limonene (B3431351) Conformers This table is illustrative, based on typical data from computational studies of (R)-limonene.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) | Key Dihedral Angle (°) |
| Equatorial 1 (Eq1) | DFT B3LYP/6-31G(d,p) | 0.00 | 0.85 | ~60 |
| Equatorial 2 (Eq2) | DFT B3LYP/6-31G(d,p) | 0.05 | 0.88 | ~180 |
| Equatorial 3 (Eq3) | DFT B3LYP/6-31G(d,p) | 0.08 | 0.91 | ~-60 |
For this compound, these relative energies would be recalculated, including the ZPE corrections derived from the altered vibrational frequencies, to assess the isotopic effect on conformational preference.
Molecular Dynamics Simulations to Model Conformational Landscapes
While quantum chemical calculations provide static pictures of minimum energy conformers, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com MD simulations model the "conformational landscape," which represents the full range of shapes a molecule can adopt, the energy barriers between them, and the probability of finding the molecule in any particular state. mdpi.comdntb.gov.ua
In an MD simulation, the forces between atoms are calculated using a classical approximation known as a force field, and Newton's laws of motion are integrated over time to generate a trajectory of atomic positions. mdpi.com For this compound, the standard force field parameters would be used, but the mass of the specified deuterium atoms would be adjusted. This trajectory allows researchers to:
Visualize the transitions between different conformational states.
Calculate the relative populations of each conformer by observing how much time the molecule spends in each state.
Understand the flexibility of different parts of the molecule.
Model the molecule's interactions with its environment, such as a solvent or a biological receptor. mdpi.comresearchgate.net
MD simulations are particularly valuable for studying how this compound might interact with a biological target, such as an enzyme or receptor. The simulations can reveal whether the subtle change in mass and vibrational dynamics due to deuteration alters the way the molecule fits into a binding pocket or its dynamic behavior within that pocket. researchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including identifying short-lived intermediates and high-energy transition states that are difficult to observe experimentally. mit.edunih.gov For reactions involving this compound, methods like DFT are used to map the potential energy surface of the reaction. acs.org
The process typically involves:
Optimizing Geometries: The structures of the reactants, products, and any proposed intermediates are computationally optimized to find their lowest energy states.
Locating Transition States: A transition state (TS) is a specific geometry that represents the highest energy point along the reaction coordinate—the point of no return. mit.edu Locating this saddle point on the energy surface is a critical and computationally intensive step.
Verifying the Pathway: Once a TS is found, frequency calculations are performed. A true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., a bond breaking or forming). faccts.de Intrinsic Reaction Coordinate (IRC) calculations can then be run to confirm that the transition state correctly connects the desired reactants and products.
For this compound, these calculations provide insight into how deuteration affects the reaction pathway. The energy of the transition state, and thus the activation energy of the reaction, can be altered by the isotopic substitution, leading to a change in the reaction rate.
The Deuterium Kinetic Isotope Effect (KIE) is the ratio of the reaction rate of a compound containing hydrogen (kH) to that of its deuterium-substituted counterpart (kD). wikipedia.org It is a highly sensitive probe of reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. wikipedia.orgprinceton.edu
Computational chemistry provides a robust framework for predicting KIEs. faccts.de The rate constant (k) is related to the Gibbs free energy of activation (ΔG‡) via the transition state theory equation. The KIE can therefore be calculated from the difference in activation energies between the deuterated and non-deuterated reactions. faccts.de
The primary origin of the KIE is the difference in Zero Point Energy (ZPE) between the C-H and C-D bonds. faccts.de Because deuterium is heavier, the C-D bond has a lower vibrational frequency and a lower ZPE. This means more energy is required to break a C-D bond than a C-H bond.
Table 2: Illustrative Calculation of a Primary KIE This table outlines the theoretical steps to compute a KIE value.
| Component | Description | H-Isotopologue | D-Isotopologue |
| Ground State (GS) | Calculate vibrational frequencies and ZPE. | ZPEGS-H | ZPEGS-D |
| Transition State (TS) | Calculate vibrational frequencies and ZPE for the TS. | ZPETS-H | ZPETS-D |
| Activation Energy | ΔE‡ = (ETS + ZPETS) - (EGS + ZPEGS) | ΔE‡H | ΔE‡D |
| KIE Prediction | kH/kD ≈ exp[-(ΔE‡H - ΔE‡D)/RT] | \multicolumn{2}{c | }{Calculated kH/kD ratio} |
By calculating the transition state and ground state energies and their respective ZPEs for both (R)-Limonene and this compound, a theoretical KIE can be predicted. A primary KIE significantly greater than 1 (typically 2-7) provides strong evidence that the C-H(D) bond is broken in the rate-limiting step. wikipedia.org
Enzymes often exhibit remarkable enantioselectivity, preferentially binding one enantiomer of a chiral substrate and catalyzing a reaction to produce a specific stereoisomer. Computational methods are crucial for understanding the origins of this selectivity. acs.orgacs.orgresearchgate.net For an enzyme acting on this compound, modeling can explain how the enzyme's active site recognizes the substrate and controls the reaction outcome.
The typical workflow involves a multi-scale approach:
Molecular Docking: The this compound molecule is computationally "placed" into the enzyme's active site to predict its most likely binding poses.
Molecular Dynamics (MD): MD simulations are run on the enzyme-substrate complex to explore the flexibility of both the enzyme and the substrate, refining the binding pose and revealing key interactions (like hydrogen bonds or van der Waals contacts). illinois.edu
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method provides the highest level of accuracy. The chemically reactive part of the system (the substrate and key amino acid residues in the active site) is treated with quantum mechanics, while the rest of the protein is treated with classical molecular mechanics. diva-portal.org This allows for the calculation of reaction pathways and transition state energies within the complex environment of the enzyme active site. acs.org
By calculating the activation energies for the pathways leading to different product enantiomers, researchers can predict the enzyme's selectivity. acs.orgacs.org Deuterium labeling in this compound can serve as a probe; if deuteration at a specific site alters the experimentally observed enantioselectivity, QM/MM models can be used to understand why, for example, by revealing a change in the transition state structure or a shift in the rate-determining step.
Structure-Activity Relationship (SAR) Studies Incorporating Deuterium Labeling
Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity. nih.govresearchgate.net Computational SAR, often called Quantitative Structure-Activity Relationship (QSAR), uses statistical models to correlate structural descriptors of molecules with their activities.
Computational approaches can be used to guide the application of deuterium labeling in SAR studies of (R)-Limonene:
Metabolic Site Prediction: Computational models can predict which positions on the (R)-Limonene molecule are most likely to be oxidized by metabolic enzymes.
KIE Prediction: As described in section 6.3.1, the magnitude of the KIE can be predicted for deuteration at each of these vulnerable sites.
Virtual Screening: By creating virtual libraries of differently deuterated (R)-Limonene analogues and modeling their interaction with metabolic enzymes, researchers can prioritize which specific this compound compounds to synthesize. The goal is often to block unwanted metabolism, prolong the molecule's active lifetime, or direct metabolism towards a more favorable pathway. nih.gov
These computational SAR studies allow for the rational design of deuterated compounds with improved pharmacological properties, making it a key strategy in modern medicinal chemistry. nih.gov
Applications of R Limonene D2 in Fundamental Chemical and Biological Research
Probes for Understanding Chirality and Stereochemistry
Chirality is a fundamental property of molecules that dictates their three-dimensional arrangement and subsequent interactions. (R)-Limonene-d2 is an invaluable tool for investigating the nuanced principles of stereochemistry.
For chiral compounds that are prone to rapid interconversion between their enantiomeric forms (racemization), isolating a single, stable enantiomer can be impossible. This is often the case for molecules with an acidic proton at the chiral center. Deuterium-Enabled Chiral Switching (DECS) is a strategy that overcomes this challenge by replacing this hydrogen atom with a deuterium (B1214612) atom. nih.govresearchgate.netnih.gov
The mechanism relies on the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. unam.mx Cleavage of the C-D bond requires more energy and thus occurs at a significantly slower rate. researchgate.netunam.mx For a chiral center that racemizes via a deprotonation-reprotonation mechanism, this deuteration effectively "locks" the stereochemistry by dramatically slowing the rate of interconversion. nih.govresearchgate.net This allows a compound that exists as a rapidly equilibrating racemic mixture to be "switched" into a stable, chirally pure, single-enantiomer drug. nih.govnih.gov While (R)-limonene itself is a configurationally stable molecule, the DECS principle, demonstrated with pharmaceutical compounds like thalidomide (B1683933) and thiazolidinedione analogs, highlights how deuteration can be a critical tool for stabilizing and studying chiral centers. researchgate.netresearchgate.net
Groundbreaking research has demonstrated that a chiral solvent can be the sole source of chirality in certain catalytic reactions. In a notable example, (R)-limonene was used as a chiral medium to induce a preferred helical structure (or "screw-sense") in an achiral polymer, poly(quinoxaline-2,3-diyl) (PQX). nih.govnih.govacs.org This polymer, now possessing a specific helicity, acts as a macromolecular scaffold for a palladium catalyst. The chirality imprinted onto the polymer is then transferred during the catalytic cycle, leading to the production of a single enantiomer of the product with exceptionally high enantiomeric excess (up to 98% ee) in reactions like the Suzuki-Miyaura cross-coupling. nih.govacs.org
This process represents a "chiral relay" where the stereochemical information flows from the solvent to the catalyst's scaffold and finally to the reaction product. nih.gov The use of (R)-Limonene-d2 in such a system would be a powerful mechanistic probe. By studying the kinetic isotope effects, researchers could gain insight into the specific, weak intermolecular interactions, such as CH/π interactions, that are responsible for the initial transfer of chirality from the deuterated solvent molecule to the polymer backbone. rsc.org
| Reaction Type | Catalyst System | Chiral Solvent | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | PQXphosL1 / Pd | (R)-limonene | up to 98% | nih.govacs.org |
| Styrene Hydrosilylation | PQXphosL1 / Pd | (R)-limonene | up to 95% | nih.gov |
| Silaboration | PQXphosL1 / Pd | (R)-limonene | up to 89% | nih.gov |
One of the great mysteries in science is the origin of homochirality—the fact that life on Earth almost exclusively uses L-amino acids and D-sugars. nih.govmdpi.com A leading hypothesis suggests that a small initial imbalance of enantiomers, created in extraterrestrial environments, was delivered to a prebiotic Earth and subsequently amplified. nasa.gov Evidence for this comes from the analysis of carbonaceous meteorites, such as the Murchison meteorite, which contain certain amino acids with a slight excess of the L-enantiomer. nih.gov
The source of this initial symmetry-breaking is debated, with proposals including the interaction of molecules with circularly polarized light from neutron stars or effects from cosmic rays. Deuterium is found in higher abundance in extraterrestrial compounds compared to on Earth. nih.gov While direct studies involving (R)-Limonene-d2 in this context are not documented, the principles of isotope chemistry suggest a potential role. The differential stability of deuterated versus non-deuterated molecules under intense radiation in interstellar environments could theoretically contribute to the preferential destruction of one enantiomer over another. This could provide a subtle but consistent mechanism for generating the initial enantiomeric excess required for life's homochirality to emerge, a concept that remains an active area of theoretical research. mdpi.com
Non-Radioactive Tracers for Kinetic and Mechanistic Studies
Deuterium labeling is a cornerstone of mechanistic chemistry. Replacing a hydrogen atom with a deuterium atom does not significantly alter the chemical properties of a molecule but does change its mass, which can be detected by mass spectrometry and affects the rates of reactions involving the cleavage of that bond (the kinetic isotope effect). unam.mxescholarship.org This makes (R)-Limonene-d2 an ideal non-radioactive tracer for studying reaction pathways.
A pivotal study on the enzymatic hydroxylation of limonene (B3431351) by cytochrome P450 limonene-6-hydroxylase (CYP71D18) utilized specifically deuterated (R)-limonene to elucidate the reaction mechanism. acs.orgresearchgate.net The enzyme converts (4S)-Limonene to a single product, but converts (R)-Limonene into multiple products. acs.org By using (R)-limonene deuterated at different positions, researchers could track which hydrogen (or deuterium) was abstracted by the enzyme. acs.orghumboldt-foundation.de
The results showed that for (R)-limonene, the formation of the major product, (+)-cis-carveol, proceeded with the stereospecific removal of the hydrogen at the cis-6-position. acs.org In contrast, the formation of the minor product, (+/-)-trans-carveol, involved considerable stereochemical scrambling. acs.org These findings, made possible by deuterium labeling, demonstrated that the (R)-limonene substrate has significant freedom of motion within the enzyme's active site, allowing for different reaction outcomes from a single substrate. acs.orgresearchgate.net
| Substrate | Enzyme | Major Product | Mechanistic Insight from Deuteration | Reference |
|---|---|---|---|---|
| (-)-(4S)-Limonene | CYP71D18 | (-)-trans-carveol (B1215196) | Rigid binding, stereospecific H-abstraction from trans-6-position. | acs.org |
| (+)-(4R)-Limonene-dn | CYP71D18 | (+)-cis-carveol | Stereospecific H-abstraction from cis-6-position, indicating rigid orientation for this pathway. | acs.org |
| (+)-(4R)-Limonene-dn | CYP71D18 | (+/-)-trans-carveol | Non-specific H-abstraction, indicating substrate mobility and allylic rearrangement within the active site. | acs.org |
Reference Standards in Analytical Method Development and Validation
In analytical chemistry, particularly in quantitative techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are the gold standard for internal standards. nih.govresearchgate.net (R)-Limonene-d2, or more specifically commercially available versions like (R)-(+)-Limonene-13C-d2, serve this exact purpose. axios-research.com
An ideal internal standard is a compound that is chemically almost identical to the analyte being measured but has a different mass, making it easily distinguishable by the mass spectrometer. researchgate.net When a known quantity of the deuterated standard is added to a sample at the beginning of the analytical process, it experiences the same potential losses during extraction, handling, and injection as the non-labeled analyte. By comparing the signal of the analyte to the signal of the known amount of internal standard, chemists can calculate the original concentration of the analyte with high accuracy and precision, effectively correcting for any variations in the procedure. nih.govscielo.br This makes deuterated standards like (R)-Limonene-d2 essential for the development and validation of robust analytical methods for quantifying limonene in complex matrices such as food, beverages, and biological plasma. axios-research.comsigmaaldrich.com
| Property | Value | Reference |
|---|---|---|
| Compound Name | (R)-(+)-Limonene-13C-d2 | axios-research.com |
| Molecular Formula | ¹³C C₉H₁₄D₂ | axios-research.com |
| Molecular Weight | 139.24 | axios-research.com |
| Non-labelled CAS | 5989-27-5 | axios-research.com |
| Primary Application | Analytical reference standard for method development and validation (AMV) and quality control (QC). | axios-research.com |
Insights into Biological Recognition and Interaction Mechanisms (at a molecular level, excluding physiological outcomes)
Biological systems are exquisitely sensitive to chirality, a phenomenon known as biological or chiral recognition. This is because biological receptors, such as enzymes and olfactory receptors, are themselves chiral and thus interact differently with the enantiomers of a chiral molecule. scienceinschool.orgchiralpedia.com A classic example is the distinct smells of the limonene enantiomers: (R)-limonene is perceived as smelling like oranges, while (S)-limonene has a turpentine-like or lemony scent. chiralpedia.comscienceinschool.orgkurouskilab.com This difference arises because each enantiomer fits differently into the chiral binding pockets of olfactory receptors in the nose, triggering distinct neural signals. scienceinschool.orgethz.ch
(R)-Limonene-d2 provides a tool to probe these interactions at a deeper molecular level. The aforementioned study of the cytochrome P450 enzyme (CYP71D18) is a prime example of investigating biological recognition beyond simple perception. acs.org The enzyme clearly distinguishes between the (R) and (S) enantiomers of limonene, processing them into different products. acs.orgd-nb.info The use of deuterated (R)-limonene revealed the dynamics of the interaction: the enzyme binds (R)-limonene in a way that allows for conformational flexibility or "motion" of the substrate within the active site. acs.orgresearchgate.net This mobility, which is not observed with the (S)-enantiomer, is what allows for the formation of multiple hydroxylation products. This detailed insight into the precise nature of the enzyme-substrate interaction—demonstrating how an active site can accommodate one enantiomer with more freedom than the other—is a sophisticated level of understanding made possible by studying the deuterated compound. acs.org
Applications in Polymer Science and Materials (where deuteration offers mechanistic insight)
The investigation into the use of terpenes as controlling agents in radical polymerization has utilized deuterated monomers to unravel complex reaction pathways. For instance, in studies involving terpenes like terpinolene (B10128) and γ-terpinene as alternatives to traditional controlling agents, deuterated methyl methacrylate (B99206) (MMA-d8) has been employed to probe reinitiation mechanisms. nottingham.ac.uk By polymerizing MMA-d8 in the presence of these terpenes, researchers can use ¹H-NMR spectroscopy to detect any hydrogen transfer from the terpene to the polymer chain, as only the terpene-derived protons would be visible in the spectrum. nottingham.ac.uk This methodology could be directly applied to the study of limonene polymerization. If (R)-Limonene-d2 were used in a similar experimental setup, the absence or presence of deuterium signals in specific locations on the resulting polymer or byproducts could confirm or refute proposed mechanisms of chain transfer, termination, or reinitiation involving the limonene monomer.
Furthermore, the kinetic isotope effect (KIE) is a fundamental tool for studying reaction mechanisms. wikipedia.org The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org In polymerization, a primary KIE is observed when a bond to the isotopic atom is broken or formed in the rate-determining step. A secondary KIE can occur when the isotopic substitution is at a position adjacent to the reacting center.
In the context of (R)-Limonene polymerization, deuteration at specific positions could provide significant mechanistic information. For example, cationic polymerization of limonene is a known process, and the proposed mechanism involves the formation of various carbocationic intermediates. mdpi.com By synthesizing (R)-Limonene-d2 with deuterium at one of the double bonds (e.g., the exocyclic double bond), one could study the KIE on the rate of polymerization. A significant KIE would suggest that the protonation of this double bond is part of the rate-determining step.
A study on the stereoselective cationic polymerization of N-vinylcarbazole (NVC) provides a compelling example of this approach. Researchers used a deuterated monomer, d3-NVC, to investigate the relationship between the rate of polymerization and the rate of chain-end conformer equilibration. nih.gov They observed a difference in the resulting polymer's tacticity when using the deuterated versus the non-deuterated monomer, which supported their hypothesis about the factors controlling stereoselectivity. nih.gov A similar strategy could be employed with (R)-Limonene-d2 to understand the factors that control the microstructure of polylimonene, which is known to contain multiple types of recurring units. nottingham.ac.uk
The table below illustrates hypothetical research questions in the polymerization of (R)-Limonene that could be addressed using (R)-Limonene-d2, based on methodologies applied to other monomers.
| Research Question | Hypothetical Deuterated Monomer | Analytical Technique | Expected Mechanistic Insight |
| What is the mechanism of chain transfer to monomer in the radical polymerization of limonene? | (R)-Limonene deuterated at the allylic position | ¹H NMR, ²H NMR, Mass Spectrometry | Identification of the specific hydrogen atoms involved in chain transfer events. |
| Is the protonation of the exocyclic double bond the rate-determining step in cationic polymerization? | (R)-Limonene deuterated at the exocyclic double bond (e.g., d2 at C10) | Reaction kinetics (measuring KIE) | A significant KIE would provide evidence for the C-H(D) bond formation being central to the rate-determining step. |
| How does the endocyclic double bond participate in polymerization relative to the exocyclic one? | Selectively deuterated (R)-Limonene at either the endocyclic or exocyclic double bond | ¹³C NMR, ²H NMR of the resulting polymer | Elucidation of the relative reactivity of the two double bonds and the resulting polymer microstructure. |
| What is the mechanism of thermal degradation in polylimonene? | Polylimonene synthesized from (R)-Limonene-d2 | Pyrolysis-GC/MS | Identification of the initial bond-scission events during degradation by tracing the deuterated fragments. |
In addition to mechanistic studies of polymerization, deuterated polymers have distinct physical properties that can be advantageous in materials science. For instance, the substitution of protium (B1232500) with deuterium can enhance the oxidative and thermal stability of polymers. dtic.mil This is due to the greater strength of the carbon-deuterium bond compared to the carbon-hydrogen bond, which requires more energy to break. For a material like polylimonene, which might be considered for applications where long-term stability is crucial, using a deuterated version could offer improved performance.
Finally, deuterated polymers are invaluable in materials characterization, particularly in neutron scattering techniques. researchgate.netsci-hub.se Small-angle neutron scattering (SANS) is a powerful method for studying the structure and morphology of polymer blends, copolymers, and solutions. The large difference in the neutron scattering length between hydrogen and deuterium creates a high contrast, allowing researchers to "highlight" specific components or domains within a material. sci-hub.se For example, in a blend of polylimonene with another polymer, synthesizing deuterated polylimonene from (R)-Limonene-d2 would allow for detailed SANS studies of the blend's phase behavior, domain spacing, and interfacial properties.
While the direct application of (R)-Limonene-d2 in polymer science is yet to be extensively documented, the established principles and successful application of deuterated monomers in analogous systems strongly suggest its potential as a powerful tool for future research into the polymerization mechanisms and material properties of this important bio-based monomer.
Challenges and Future Research Directions for R Limonene D2
Development of More Efficient and Selective Deuteration Methodologies
A primary challenge in the use of (R)-Limonene - d2 lies in its synthesis. The development of efficient and highly selective methods for introducing deuterium (B1214612) at specific molecular positions is crucial. snnu.edu.cn Current strategies often face limitations in terms of yield, cost, and the ability to control which hydrogen atoms are replaced.
Future research is focused on developing novel catalytic systems that can achieve site-selective deuteration with high precision. chemrxiv.org This includes the exploration of:
Homogeneous and Heterogeneous Catalysis : Designing catalysts, such as those based on iridium or platinum nanoparticles, that can direct deuterium to specific C-H bonds is a key area of investigation. chemrxiv.orgresearchgate.net Supported iridium nanoparticles, for example, have shown promise in the regioselective deuteration of complex molecules under mild conditions. chemrxiv.org
Flow Chemistry : Continuous flow reactors offer a safer and more efficient alternative to traditional batch methods. researchgate.net These systems can generate deuterium gas (D2) in-situ from heavy water (D2O), minimizing waste and improving the incorporation ratio. researchgate.net
Electrochemical Methods : Electrochemical approaches are emerging as a green and highly selective alternative for deuteration. xmu.edu.cn These methods can circumvent the need for transition metal catalysts and toxic deuterated reagents by using heavy water as the deuterium source. xmu.edu.cn
The table below compares some existing and emerging deuteration strategies.
| Methodology | Deuterium Source | Advantages | Challenges | Relevant Research Focus |
| Traditional Catalytic Hydrogenation | D2 Gas | Well-established, can be highly selective. | Requires expensive D2 gas, potential for side reactions. chemrxiv.org | Developing more selective catalysts like Pt/C for partial hydrogenation. researchgate.net |
| Flow Chemistry | D2O | High efficiency, safety (in-situ D2 generation), low waste. researchgate.net | Initial setup costs, optimization of flow parameters. | Tandem electrochemical-chemical reactors, scaling up production. researchgate.net |
| Electrochemical Deuteration | D2O | Environmentally friendly, avoids toxic reagents, high yields. xmu.edu.cn | Substrate scope limitations, understanding reaction mechanisms. xmu.edu.cn | C-H to C-D bond conversion strategies, palladium-catalyzed electrochemistry. xmu.edu.cn |
| Hydrogen Isotope Exchange (HIE) | D2O, C6D6 | Can achieve high site-selectivity. snnu.edu.cnchemrxiv.org | Often requires harsh conditions or specific directing groups. snnu.edu.cn | Late-stage deuteration of complex molecules, new HIE catalysts. chemrxiv.org |
Progress in these areas will make this compound and other deuterated compounds more accessible and affordable for a wider range of scientific applications.
Advanced Spectroscopic Techniques for Subtler Isotopic Effects
Once synthesized, detecting the subtle influence of deuterium substitution on molecular behavior requires advanced spectroscopic techniques. While the structural properties of a molecule are largely unaffected by deuteration, its spectroscopic properties can be significantly altered. ajchem-a.comajchem-a.com The increased mass of deuterium changes the vibrational frequencies of chemical bonds, an effect that can be probed to understand molecular dynamics. ajchem-a.com
Future research will likely focus on the application of more sensitive and higher-resolution spectroscopic methods:
High-Resolution NMR Spectroscopy : Techniques like 2D Heteronuclear Single Quantum Coherence (HSQC) NMR spectrometry can measure kinetic isotope effects with high accuracy and precision, providing detailed mechanistic insights. mdpi.com
Vibrational Spectroscopy (IR and Raman) : Deuteration causes a noticeable shift in the vibrational frequencies of C-D bonds compared to C-H bonds. ajchem-a.com Advanced IR and Raman techniques can exploit these shifts to study molecular structure and interactions.
Gas Chromatography-Mass Spectrometry (GC-MS) : This combination is a powerful tool for separating and identifying volatile compounds and their isotopologues, allowing for precise quantification and structural elucidation. researchgate.net
Cryogenic Probes in NMR : The use of cryogenically cooled probes can significantly enhance the sensitivity of NMR, which is particularly useful for analyzing low-concentration or mass-limited samples of deuterated compounds. researchgate.net
These advanced methods will enable researchers to move beyond simple detection and explore the nuanced effects of isotopic labeling on the physicochemical properties of this compound. researchgate.net
Integration of Computational and Experimental Approaches for Complex Systems
The synergy between experimental data and computational modeling is becoming indispensable for interpreting complex molecular systems. mdpi.com While experiments provide real-world data, computational methods offer a way to visualize and understand the underlying molecular dynamics that are often difficult to observe directly. rapidnovor.comtandfonline.com
For this compound, this integrated approach is crucial for:
Predicting Spectroscopic Properties : Quantum chemical calculations can predict vibrational frequencies and rotational constants for deuterated molecules, which can then be compared with experimental spectra for validation. ajchem-a.comajchem-a.com
Modeling Reaction Pathways : Computational simulations can help elucidate reaction mechanisms by modeling the transition states and energy profiles of reactions involving deuterated compounds.
Understanding Protein-Ligand Interactions : In biological systems, integrating techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) with computational models can provide detailed insights into how a molecule like limonene (B3431351) interacts with proteins. acs.org This feedback loop enhances both predictive models and experimental design. rapidnovor.com
Expanding the Scope of Mechanistic Studies in Biological and Environmental Contexts
Deuterated compounds like this compound are invaluable as tracers for studying complex processes in biological and environmental systems. vulcanchem.comresearchgate.net The non-radioactive nature of deuterium makes it a safe and effective label for tracking the fate of a molecule. ansto.gov.au
Future research directions include:
Metabolic Pathway Elucidation : Tracing the metabolic fate of this compound can reveal how it is processed in the body, identifying its metabolites and their biological activities. nih.gov Limonene itself has been studied for a range of effects, including anti-inflammatory and neuroprotective properties. dovepress.comnih.gov Using deuterated versions can help pinpoint the active compounds and their mechanisms. nih.gov
Environmental Fate and Transport : Isotopic labeling can be used to study how limonene, a volatile organic compound, degrades and transforms in the atmosphere, contributing to a better understanding of atmospheric chemistry. vulcanchem.com
Elucidating Enzyme Mechanisms : The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for studying enzyme mechanisms. mdpi.com Measuring the KIE for reactions involving this compound can provide critical information about the rate-limiting steps in its biological transformations.
By expanding these mechanistic studies, researchers can gain a deeper understanding of limonene's role in health, disease, and the environment. frontiersin.org
Understanding Deuterium Retention and Exchange Dynamics in Dynamic Systems
A critical aspect of using deuterated compounds is understanding the stability of the deuterium label. In certain chemical environments, particularly in aqueous solutions, the deuterium atoms can exchange with hydrogen atoms from the solvent, a process known as back-exchange. acs.orgfrontiersin.org
Key challenges and future research areas include:
Quantifying Back-Exchange : In techniques like HDX-MS, back-exchange can lead to an underestimation of the actual deuterium uptake, potentially complicating data interpretation. acs.org Developing methods to accurately measure and correct for back-exchange is crucial. researchgate.net
Influence of the Local Environment : The rate of H/D exchange can be influenced by factors like pH, temperature, and interactions with other molecules, such as chromatographic columns during analysis. frontiersin.orgresearchgate.net Studies have shown that interactions between peptides and reversed-phase LC columns can either accelerate or decelerate H/D exchange rates. researchgate.net
Gas-Phase Scrambling : In mass spectrometry, high-energy fragmentation methods can cause the deuterium label to "scramble" or randomize its position on the molecule, which complicates efforts to pinpoint the exact location of the exchange. nih.gov
Future work will focus on developing experimental protocols and computational models that can better predict and account for deuterium exchange dynamics. acs.org This includes investigating the influence of secondary structures and interactions with analytical instrumentation on label stability, ensuring the integrity of data obtained from studies using this compound and other deuterated tracers. researchgate.net
Q & A
Q. What standardized analytical methods are recommended for characterizing (R)-Limonene-d2 in experimental studies?
To ensure reproducibility, researchers should employ gas chromatography-mass spectrometry (GC-MS) for quantification and enantiomeric purity assessment, coupled with nuclear magnetic resonance (NMR) for structural confirmation. Chiral columns (e.g., β-cyclodextrin-based) are critical for distinguishing (R)-Limonene-d2 from its (S)-enantiomer . Calibration curves using certified reference materials (e.g., (R)-(+)-Limonene ≥97% purity) are essential to minimize instrumental bias .
Q. How can researchers differentiate the biological activity of (R)-Limonene-d2 from racemic mixtures in vitro?
Experimental designs should isolate enantiomer-specific effects by:
- Using enantiomerically pure (R)-Limonene-d2 (≥95% purity) and (S)-Limonene controls .
- Incorporating chiral separation techniques (e.g., chiral GC or HPLC) to verify sample integrity post-experiment .
- Designing dose-response assays to compare IC50 values between enantiomers, ensuring statistical power through triplicate replicates .
Advanced Research Questions
Q. What experimental design strategies address variability in (R)-Limonene-d2’s bioavailability during in vivo studies?
A fractional factorial design (FFD) is recommended to screen critical variables such as:
- Administration route (oral vs. topical) and formulation (e.g., nanoemulsions to enhance solubility) .
- Metabolic inhibitors (e.g., cytochrome P450 modulators) to assess hepatic clearance pathways . Response variables should include plasma concentration-time profiles and tissue distribution metrics, analyzed via ANOVA with post-hoc Tukey tests to identify significant factors .
Q. How can researchers resolve contradictions in reported synergistic/antagonistic effects of (R)-Limonene-d2 with antioxidants?
Contradictions often arise from unaccounted interaction terms. A three-level factorial design (e.g., high/medium/low concentrations) is critical to model non-linear synergies. For example:
- Independent variables: Limonene (0–4 mM), eugenol (0–1 mM), and thymol (0–1.5 mM) .
- Dependent variable: Antioxidant efficacy (e.g., µ10, a lipid peroxidation metric). Statistical validation requires hierarchical regression models to quantify interaction coefficients, with residuals <5% indicating robustness .
Q. What methodologies optimize (R)-Limonene-d2’s bioconversion to pharmacologically active metabolites like perillic acid?
Key parameters include:
- Substrate concentration : 0.5–2.0% (w/v) (R)-Limonene-d2 to balance microbial growth inhibition and yield .
- pH and temperature : Optimized ranges (pH 6.5–7.0, 30–35°C) for Yarrowia lipolytica biotransformation .
- Nutrient supplementation : Nitrogen sources (e.g., yeast extract) to enhance enzyme activity. Response surface methodology (RSM) validates these factors, with comparative cost analysis (e.g., orange oil vs. pure limonene) to guide scalability .
Q. How should researchers design enantioselective synthesis pathways for (R)-Limonene-d2 derivatives?
Retrosynthetic analysis (e.g., Scheme 13.6 in Advanced Organic Chemistry) prioritizes terpene backbone disconnections, leveraging limonene’s cyclohexene scaffold . Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution (e.g., lipases) ensures enantiomeric fidelity. Purity validation via polarimetry ([α]D +126°) and chiral HPLC is mandatory .
Methodological Considerations
- Data Validation : Cross-reference experimental results with published datasets (e.g., HMDB04321 for metabolic profiling) and ensure peer-reviewed replication .
- Ethical Compliance : Secure biosafety approvals for in vivo studies, particularly for carcinogenicity assessments .
- Statistical Rigor : Use tools like JMP or Minitab for factorial design execution, adhering to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for research question formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
